molecular formula C21H14Br2N2O4 B11554848 2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol

2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol

Cat. No.: B11554848
M. Wt: 518.2 g/mol
InChI Key: NMWWZIZASLESPI-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol is an organic compound with the molecular formula C21H14Br2N2O4. It is characterized by the presence of bromine atoms, hydroxyl groups, and a benzoxazole moiety, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol typically involves multi-step organic reactions. . The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield amines, and substitution can yield various substituted derivatives .

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and imine groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity . The bromine atoms may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol is unique due to its combination of bromine atoms, hydroxyl groups, and a benzoxazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C21H14Br2N2O4

Molecular Weight

518.2 g/mol

IUPAC Name

2,4-dibromo-6-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C21H14Br2N2O4/c1-10-3-2-4-16-18(10)25-21(29-16)13-8-12(5-6-15(13)26)24-9-11-7-14(22)20(28)17(23)19(11)27/h2-9,26-28H,1H3

InChI Key

NMWWZIZASLESPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C(=C4O)Br)O)Br)O

Origin of Product

United States

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